molecular formula C15H14N10 B12531341 Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- CAS No. 676319-04-3

Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis-

Cat. No.: B12531341
CAS No.: 676319-04-3
M. Wt: 334.34 g/mol
InChI Key: GJNVDCNDTKTLKQ-UHFFFAOYSA-N
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Description

Pyridine, 2,2’-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- is a complex organic compound that features a pyridine ring and two tetrazole rings connected by a propanediyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2,2’-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- typically involves the following steps:

    Formation of the Tetrazole Rings: The tetrazole rings can be synthesized through the cyclization of nitriles with sodium azide under acidic conditions.

    Linking the Tetrazole Rings to the Propanediyl Bridge: The propanediyl bridge is introduced by reacting the tetrazole rings with a suitable dihalide, such as 1,3-dibromopropane, under basic conditions.

    Formation of the Pyridine Ring: The pyridine ring is then introduced through a condensation reaction with the appropriate pyridine precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,2’-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Pyridine, 2,2’-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Industry: Utilized in the development of advanced materials, such as high-energy density materials and polymers.

Mechanism of Action

The mechanism of action of Pyridine, 2,2’-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- involves its interaction with molecular targets through coordination with metal ions. The tetrazole rings can form stable complexes with transition metals, which can then interact with biological molecules or catalyze chemical reactions. The pyridine ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 2,2’-[1,3-propanediylbis(phenylphosphinidene)]bis-: Similar structure but with phenylphosphinidene groups instead of tetrazole rings.

    Poly(3-nitropyridine-2,5-diyl): A polymeric compound with nitro groups attached to the pyridine ring.

    Poly(3,3’-dinitro-2,2’-bipyridine-5,5’-diyl): A bipyridine derivative with nitro groups.

Uniqueness

Pyridine, 2,2’-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis- is unique due to the presence of both pyridine and tetrazole rings, which confer distinct chemical and physical properties. The tetrazole rings enhance the compound’s ability to form stable metal complexes, while the pyridine ring provides additional sites for chemical modification and interaction with biological targets.

Properties

CAS No.

676319-04-3

Molecular Formula

C15H14N10

Molecular Weight

334.34 g/mol

IUPAC Name

2-[2-[3-(5-pyridin-2-yltetrazol-2-yl)propyl]tetrazol-5-yl]pyridine

InChI

InChI=1S/C15H14N10/c1-3-8-16-12(6-1)14-18-22-24(20-14)10-5-11-25-21-15(19-23-25)13-7-2-4-9-17-13/h1-4,6-9H,5,10-11H2

InChI Key

GJNVDCNDTKTLKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN(N=N2)CCCN3N=C(N=N3)C4=CC=CC=N4

Origin of Product

United States

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